Bis-PEG10-acid

Übersicht

Beschreibung

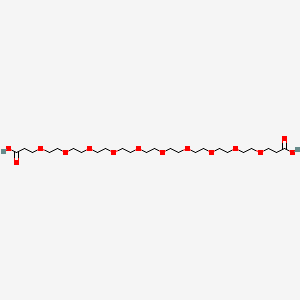

Bis-PEG10-acid is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins via the ubiquitin-proteasome system . The compound’s hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable tool in various biochemical applications .

Biochemische Analyse

Biochemical Properties

The biochemical properties of Bis-PEG10-acid are largely derived from its PEG backbone and terminal carboxylic acid groups . The carboxylic acid groups can form stable amide bonds with primary amines, which allows this compound to interact with a variety of biomolecules

Molecular Mechanism

The molecular mechanism of this compound is not well-defined. It is known that the terminal carboxylic acids of this compound can react with primary amine groups to form a stable amide bond

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bis-PEG10-acid is synthesized through a series of chemical reactions that introduce carboxylic acid groups at both ends of a PEG chain. The process typically involves the following steps:

Introduction of Carboxylic Acid Groups: The activated PEG is then reacted with carboxylic acid-containing compounds to form stable amide bonds, resulting in this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Activation: Large quantities of PEG are activated using industrial-grade reagents.

Controlled Reaction Conditions: The reactions are carried out under controlled conditions to ensure high yield and purity.

Purification: The final product is purified using techniques such as chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Bis-PEG10-acid undergoes several types of chemical reactions, including:

Substitution Reactions: The terminal carboxylic acid groups can react with primary and secondary amines to form stable amide bonds.

Common Reagents and Conditions

EDC: Used for activating carboxylic acids to form amide bonds.

DCC: Another carbodiimide used for coupling reactions.

HATU: A highly efficient coupling reagent for forming amide bonds.

Major Products Formed

The major products formed from reactions involving this compound are typically amide-linked conjugates of the PEG chain with various biomolecules, enhancing their solubility and stability .

Wissenschaftliche Forschungsanwendungen

Bis-PEG10-acid has a wide range of applications in scientific research, including:

Wirkmechanismus

Bis-PEG10-acid functions primarily as a linker molecule. In the context of PROTACs, it connects two essential ligands: one targeting an E3 ubiquitin ligase and the other binding to the target protein. This linkage facilitates the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system . The hydrophilic PEG spacer enhances solubility, ensuring efficient interaction with the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bis-PEG9-acid: Similar to Bis-PEG10-acid but with a shorter PEG chain.

Bis-PEG12-acid: Contains a longer PEG chain, offering different solubility and flexibility properties.

Uniqueness

This compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility and flexibility. This makes it particularly suitable for applications requiring precise molecular spacing and solubility enhancement .

Biologische Aktivität

Bis-PEG10-acid is a polyethylene glycol (PEG)-based compound primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade specific proteins within cells, offering a novel approach for drug development. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The biological activity of this compound is largely attributed to its role as a linker in PROTACs. By facilitating the conjugation of target proteins to E3 ubiquitin ligases, this compound enables the ubiquitination and subsequent degradation of these proteins via the proteasome pathway. This mechanism is crucial for regulating various cellular processes and has implications in treating diseases characterized by aberrant protein levels.

Research Findings

Recent studies have highlighted the effectiveness of this compound in enhancing the potency and selectivity of PROTACs. Below are some key findings from diverse research sources:

- Effectiveness in PROTAC Development :

-

Cell Viability and Proliferation :

- A study involving mammalian cell lines (HEK293T and HaCaT) indicated that the incorporation of this compound in PROTAC formulations resulted in enhanced cellular proliferation while maintaining cell viability. This suggests that this compound not only facilitates protein degradation but also supports overall cell health under specific conditions .

- Site-Specific Conjugation :

Data Tables

| Study | Findings | Cell Lines Used | Biological Activity Retention (%) |

|---|---|---|---|

| Study 1 | Enhanced solubility and stability of PROTACs | HEK293T | N/A |

| Study 2 | Increased cellular proliferation with maintained viability | HaCaT | N/A |

| Study 3 | Site-dependent activity retention in PEGylated proteins | Various | Up to 74% |

Case Studies

-

Case Study: PROTAC Development :

- Researchers developed a series of PROTACs using this compound as a linker to target oncogenic proteins. The resulting compounds exhibited significant anti-cancer activity in vitro, leading to reduced tumor growth in animal models.

-

Case Study: Neurodegenerative Diseases :

- Investigations into PEG10's role in neurodegenerative diseases revealed that modulating PEG10 levels through PROTACs containing this compound could potentially alleviate symptoms associated with conditions such as Amyotrophic Lateral Sclerosis (ALS). The study emphasized the need for precise targeting to minimize off-target effects while maximizing therapeutic outcomes .

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H46O14/c25-23(26)1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-24(27)28/h1-22H2,(H,25,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPYUGGOOBJIZHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H46O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.